molecular formula C26H24N2O3 B7687322 N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide

Cat. No. B7687322
M. Wt: 412.5 g/mol
InChI Key: CZPVWLZUUXGLOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as DMBQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBQ belongs to the class of benzamide derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer research, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In Alzheimer's disease and Parkinson's disease research, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to exhibit a wide range of biochemical and physiological effects. In cancer research, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In Alzheimer's disease and Parkinson's disease research, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to reduce oxidative stress and inflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide also has some limitations, including its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. In cancer research, future studies could focus on the development of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide analogs with improved potency and selectivity. In Alzheimer's disease and Parkinson's disease research, future studies could focus on the development of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide-based therapies that target multiple pathways involved in disease progression. Additionally, future studies could investigate the potential of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide in other diseases, such as cardiovascular disease and diabetes.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide involves the reaction of 2-methoxybenzoyl chloride with 2,4-dimethylaniline in the presence of a base, followed by the condensation of the resulting product with 2-hydroxy-3-formylquinoline. The final product is obtained through purification and isolation steps.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to exhibit anti-tumor activity by inducing apoptosis and inhibiting cell proliferation. In Alzheimer's disease and Parkinson's disease research, N-(2,4-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O3/c1-17-12-13-23(18(2)14-17)28(26(30)21-9-5-7-11-24(21)31-3)16-20-15-19-8-4-6-10-22(19)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZPVWLZUUXGLOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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